molecular formula C21H23N5O3S B2987010 4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide CAS No. 896824-97-8

4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide

Numéro de catalogue: B2987010
Numéro CAS: 896824-97-8
Poids moléculaire: 425.51
Clé InChI: PZPSXQRUAQNFFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a sulfonamide derivative featuring a triazoloquinoxaline core substituted with a 2-methylpropyl group and a 4-methoxybenzenesulfonamide moiety. Its structural complexity arises from the fusion of a triazole ring with a quinoxaline system, which is further functionalized with a branched alkyl chain and a sulfonamide group. The methoxy substituent on the benzene ring may enhance solubility or modulate electronic effects, while the triazoloquinoxaline scaffold could contribute to π-π stacking interactions in biological systems.

Propriétés

IUPAC Name

4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14(2)13-19-23-24-21-20(22-17-7-5-6-8-18(17)26(19)21)25(3)30(27,28)16-11-9-15(29-4)10-12-16/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPSXQRUAQNFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazoloquinoxaline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Triazoloquinoxaline Core: This step often involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine derivatives can lead to the formation of the triazoloquinoxaline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.

Applications De Recherche Scientifique

4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound shares structural motifs with several sulfonamide derivatives:

Compound Key Structural Differences Molecular Formula Molecular Weight
Target Compound Triazoloquinoxaline core, 2-methylpropyl substituent, N-methyl sulfonamide C₂₂H₂₅N₅O₃S 463.54 g/mol
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Amino group instead of triazoloquinoxaline; simpler sulfonamide C₁₃H₁₄N₂O₃S 278.33 g/mol
P-(+)-N-Phenyl-4-methoxybenzenesulfonamide Chiral phenyl group, lacks heterocyclic core C₁₃H₁₃NO₃S 263.31 g/mol
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide Thiadiazole substituent instead of triazoloquinoxaline C₉H₉N₃O₃S₂ 271.31 g/mol

Key Observations :

  • The triazoloquinoxaline core in the target compound introduces a larger, more rigid heterocyclic system compared to simpler sulfonamides like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide . This may enhance binding affinity in enzyme pockets.
Physicochemical Properties
Property Target Compound 4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Solubility Likely low in polar solvents (inferred from structure) Soluble in DMSO, methanol, chloroform High aqueous solubility (due to amino group)
Thermal Stability Expected high (rigid heterocyclic core) Moderate (thiadiazole may decompose under heat) Moderate

Notes:

  • The target compound’s solubility profile is inferred from its bulky, hydrophobic substituents, contrasting with the thiadiazole derivative’s solubility in organic solvents .
  • The amino-substituted analogue’s higher aqueous solubility highlights the role of polar functional groups in modulating pharmacokinetics .

Activité Biologique

The compound 4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential applications in treating neurological disorders.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline family. A notable study evaluated the cytotoxic effects of several derivatives against various cancer cell lines:

  • A375 Melanoma Cell Line : Compounds displayed varying degrees of cytotoxicity with EC50 values in the micromolar range. Specifically, derivatives 16a and 16b exhibited EC50 values of 3158 nM and 3527 nM respectively. However, compound 17a showed superior activity with an EC50 of 365 nM .
  • Mechanism of Action : The compound acts as a VEGFR-2 inhibitor and induces apoptosis by arresting the cell cycle at the G2/M phase. It upregulates pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

2. Antibacterial Activity

The antibacterial efficacy of quinoxaline derivatives has been extensively documented. The synthesized compounds were tested against various bacterial strains:

Bacterial Strain Activity Reference
Staphylococcus aureusInhibitedAmmar et al.
Escherichia coliModerate inhibitionAmmar et al.
Klebsiella pneumoniaeSignificant inhibitionAmmar et al.

These findings indicate that the compound may serve as a potential lead for developing new antibacterial agents.

3. Neurological Activity

Compounds within this chemical class have also shown promise in neurological applications. For instance:

  • Anticonvulsant Activity : Several derivatives have been evaluated for their anticonvulsant properties. Compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline moiety exhibited significant activity in preclinical models .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Case Study 1 : A study on MCF-7 breast cancer cells demonstrated that certain derivatives had higher activity than Etoposide, a standard chemotherapeutic agent. This suggests that these compounds could be valuable in cancer therapy .
  • Case Study 2 : Research on neuroblastoma cells indicated that derivatives could modulate neuroprotective pathways, offering potential therapeutic strategies for neurodegenerative diseases .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.